2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide
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Overview
Description
2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a compound that belongs to the class of cyclic sulfonamide derivatives. These compounds are known for their potential therapeutic applications, particularly in the inhibition of the hedgehog signaling pathway, which is implicated in various hyperproliferative and angiogenesis-mediated diseases .
Preparation Methods
The synthesis of 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by inhibiting the hedgehog signaling pathway. This pathway is involved in cell differentiation, tissue polarity, and stem cell maintenance. By inhibiting this pathway, the compound can prevent the proliferation of cancer cells and reduce angiogenesis, making it a potential therapeutic agent for treating various cancers and other diseases .
Comparison with Similar Compounds
Similar compounds include other cyclic sulfonamide derivatives that also inhibit the hedgehog signaling pathway. These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- N-(4-(2-chloroacetamido)-2,5-diethoxyphenyl)benzamide
- 2-chloro-N-cyclohexyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine
The uniqueness of 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-7-8-13(20-9-4-10-24(20,22)23)11-16(12)19-17(21)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYUHDYAHKHLNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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